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Compound of Interest

Compound Name: Anhydrolutein III

Cat. No.: B1366369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional Nuclear

Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of Anhydrolutein
III. It offers a comparison of key 2D NMR techniques, presents supporting experimental data,

and details the necessary protocols for replication.

Introduction to Anhydrolutein III and the Role of 2D
NMR
Anhydrolutein III is a carotenoid derivative with the molecular formula C40H54O.[1][2] Its

structure is characterized by a long polyene chain and ionone rings at each end, one of which

contains a hydroxyl group. The precise determination of its complex three-dimensional

structure and the assignment of all proton and carbon signals are crucial for understanding its

chemical properties and potential biological activities.

2D NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of

complex organic molecules like Anhydrolutein III.[3][4] Techniques such as Correlation

Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear

Multiple Bond Correlation (HMBC) provide through-bond connectivity information, enabling the

piecing together of the molecular framework.
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Comparative Analysis of 2D NMR Techniques for
Anhydrolutein III Structure Elucidation
The structural confirmation of Anhydrolutein III relies on a combination of 2D NMR

experiments. Each technique provides unique and complementary information.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are

coupled to each other, typically through two or three bonds (²JHH and ³JHH). It is

instrumental in establishing the sequence of protons within spin systems, such as those in

the cyclohexene rings and along the polyene chain of Anhydrolutein III.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment

correlates proton signals with the carbon signals of the atoms to which they are directly

attached (¹JCH).[5][6][7] This allows for the unambiguous assignment of carbon resonances

for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals

correlations between protons and carbons that are separated by two or three bonds (²JCH

and ³JCH).[5][6] HMBC is particularly powerful for identifying quaternary carbons (which

have no attached protons) and for connecting different spin systems across the molecular

structure, such as linking the ionone rings to the polyene chain.

The logical workflow for elucidating the structure of Anhydrolutein III using these techniques is

outlined in the diagram below.
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Caption: Workflow for the structural elucidation of Anhydrolutein III using 2D NMR.

Experimental Data
The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shifts and key 2D

NMR correlations for Anhydrolutein III. These data are based on typical values observed for

related carotenoid structures.[8]

Table 1: Hypothetical ¹H and ¹³C NMR Data for Anhydrolutein III in CDCl₃
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Position δC (ppm) δH (ppm) Multiplicity
Key HMBC
Correlation
s (H to C)

Key COSY
Correlation
s (H to H)

1 36.5 1.08 s
C-2, C-5, C-

6, C-16, C-17
-

2 48.9 1.47 m C-1, C-3, C-4 H-3

3 65.1 3.95 m C-2, C-4, C-5 H-2, H-4

4 42.8 2.40, 2.15 m C-3, C-5, C-6 H-3

5 127.3 - - - -

6 137.8 - - - -

7 125.1 6.15 d
C-5, C-6, C-

8, C-9
H-8

8 137.5 6.25 d
C-6, C-7, C-

9, C-10, C-20
H-7

9 131.0 - - - -

10 136.2 6.65 d
C-8, C-9, C-

11, C-12
H-11

11 124.8 6.40 dd
C-9, C-10, C-

12, C-13
H-10, H-12

12 137.2 6.60 d
C-10, C-11,

C-13, C-14
H-11

13 136.8 - - - -

14 132.5 6.70 d
C-12, C-13,

C-15, C-15'
H-15

15 129.8 6.35 d
C-13, C-14,

C-15'
H-14

16 28.7 1.08 s
C-1, C-5, C-

6, C-17
-
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17 21.7 1.75 s
C-1, C-5, C-

6, C-16
-

18 29.8 1.92 s C-5, C-6, C-7 -

19 12.8 1.98 s
C-8, C-9, C-

10
-

20 12.9 1.98 s
C-12, C-13,

C-14
-

1' 34.5 1.62 t

C-2', C-5', C-

6', C-16', C-

17'

H-2'

2' 24.1 2.05 m
C-1', C-3', C-

4'
H-1', H-3'

3' 124.5 5.60 t
C-1', C-2', C-

4', C-5'
H-2', H-4'

4' 131.2 5.80 d
C-2', C-3', C-

5', C-6'
H-3'

5' 130.5 - - - -

6' 136.5 - - - -

7' 126.2 6.18 d
C-5', C-6', C-

8', C-9'
H-8'

8' 137.0 6.28 d
C-6', C-7', C-

9', C-10'
H-7'

9' 130.8 - - - -

10' 135.8 6.62 d
C-8', C-9', C-

11', C-12'
H-11'

11' 124.5 6.38 dd
C-9', C-10',

C-12', C-13'
H-10', H-12'

12' 136.9 6.58 d
C-10', C-11',

C-13', C-14'
H-11'
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13' 136.5 - - - -

14' 132.0 6.68 d
C-12', C-13',

C-15', C-15
H-15'

15' 129.5 6.32 d
C-13', C-14',

C-15
H-14'

16' 28.9 1.05 s
C-1', C-5', C-

6', C-17'
-

17' 21.9 1.72 s
C-1', C-5', C-

6', C-16'
-

18' 29.5 1.88 s
C-5', C-6', C-

7'
-

19' 12.7 1.96 s
C-8', C-9', C-

10'
-

20' 12.6 1.96 s
C-12', C-13',

C-14'
-

Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are

general protocols and may require optimization based on the specific instrument and sample

concentration.

Sample Preparation

Weigh approximately 5-10 mg of purified Anhydrolutein III.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy) Experiment

Pulse Program:cosygpqf (or equivalent gradient-selected, phase-sensitive COSY).
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Acquisition Parameters:

Set the spectral width in both F1 and F2 dimensions to encompass all proton signals (e.g.,

0-8 ppm).

Acquire 2048 data points in the F2 dimension and 256-512 increments in the F1

dimension.

Set the number of scans to 8-16 per increment, depending on the sample concentration.

Use a relaxation delay of 1.5-2.0 seconds.

Processing:

Apply a sine-bell window function in both dimensions.

Perform a zero-filling to at least double the number of points in the F1 dimension.

Perform a Fourier transform and phase correction.

HSQC (Heteronuclear Single Quantum Coherence) Experiment

Pulse Program:hsqcedetgpsisp2.2 (or equivalent edited HSQC with sensitivity improvement).

Acquisition Parameters:

Set the F2 (¹H) spectral width to cover all proton signals (e.g., 0-8 ppm).

Set the F1 (¹³C) spectral width to cover all carbon signals (e.g., 0-160 ppm).

Acquire 2048 data points in the F2 dimension and 256 increments in the F1 dimension.

Set the number of scans to 16-64 per increment.

Use a relaxation delay of 1.5 seconds.

Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.

Processing:
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Apply a squared sine-bell window function in both dimensions.

Perform zero-filling in the F1 dimension.

Perform a Fourier transform and phase correction.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

Pulse Program:hmbcgplpndqf (or equivalent gradient-selected HMBC).

Acquisition Parameters:

Set the F2 (¹H) and F1 (¹³C) spectral widths as for the HSQC experiment.

Acquire 2048 data points in the F2 dimension and 256-512 increments in the F1

dimension.

Set the number of scans to 32-128 per increment.

Use a relaxation delay of 2.0 seconds.

Optimize the long-range coupling delay for an average nJCH of 8 Hz.

Processing:

Apply a sine-bell window function in both dimensions.

Perform zero-filling in the F1 dimension.

Perform a Fourier transform (magnitude calculation).

Conclusion
The combined application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust

and reliable method for the complete and unambiguous structural confirmation of

Anhydrolutein III. The data and protocols presented in this guide offer a framework for

researchers to successfully employ these powerful analytical techniques in their own studies of

carotenoids and other complex natural products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Anhydrolutein III | C40H54O | CID 11341854 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. PubChemLite - Anhydrolutein iii (C40H54O) [pubchemlite.lcsb.uni.lu]

3. prumlab.yale.edu [prumlab.yale.edu]

4. Profiling of carotenoids in tomato juice by one- and two-dimensional NMR - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

7. web.ncbr.muni.cz [web.ncbr.muni.cz]

8. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Confirming the Structure of Anhydrolutein III: A 2D NMR
Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1366369#confirming-the-structure-of-anhydrolutein-
iii-using-2d-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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